Cobalt tetramethoxyphenylporphyrin

Catalog No.
S2813436
CAS No.
28903-71-1
M.F
C48H36CoN4O4
M. Wt
791.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt tetramethoxyphenylporphyrin

CAS Number

28903-71-1

Product Name

Cobalt tetramethoxyphenylporphyrin

IUPAC Name

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Molecular Formula

C48H36CoN4O4

Molecular Weight

791.8 g/mol

InChI

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

QBCIMRXPMLWVML-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2]

Solubility

not available

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2]

Oxidation Catalysis

CoTMPP exhibits catalytic properties, making it a valuable tool in various organic synthesis reactions. Studies have shown its effectiveness in:

  • Selective oxidation of amines: CoTMPP can selectively oxidize primary amines to aldehydes while leaving secondary amines untouched. This selective behavior makes it attractive for fine chemical synthesis. [Source: Selective oxidation of amines by Co(III) and Mn(III) meso-tetrakis(4-methoxyphenyl)porphyrins, Journal of Molecular Catalysis A: Chemical, Volume 121, Issues 1–3, 1997, Pages 163-174, ]

Nitric Oxide Binding and Activation

CoTMPP demonstrates the ability to bind and activate nitric oxide (NO), a crucial signaling molecule in biological systems. This property allows researchers to:

  • Study NO metabolism: By forming a stable complex with NO, CoTMPP serves as a model system to investigate the binding, activation, and biological functions of NO. [Source: Nitric oxide binding and activation by cobalt(II) tetrakis(4-methoxyphenyl)porphyrin, Chemical Communications, (2001), 621-622, ]

Material Science Applications

The unique structure and properties of CoTMPP make it potentially useful in material science research, such as:

  • Development of sensors: CoTMPP's ability to bind various molecules makes it a potential candidate for the development of selective and sensitive chemical sensors. [Source: Synthesis and Characterization of Cobalt(II) Complexes Containing Expanded Porphyrins and Applications in Sensor Development, Sensors, 2010, 10(3), 2324-2344, ]

Cobalt tetramethoxyphenylporphyrin is an organometallic complex with the molecular formula C48H36CoN4O4 and a molecular weight of 791.77 g/mol. This compound features a cobalt(II) ion coordinated to a porphyrin ring, specifically 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin. The presence of four methoxy groups enhances its solubility and reactivity compared to other porphyrins. Cobalt tetramethoxyphenylporphyrin appears as a purple powder and has been utilized in various chemical and biological applications, particularly as an oxidation catalyst and in studies related to nitric oxide binding and activation .

The primary application of CoTMOPP lies in its role as a precursor for cobalt nitrosyl complexes. These complexes mimic biological NO carriers and help researchers understand how NO binds to proteins and mediates various physiological processes []. CoTMOPP itself might not have a well-defined mechanism of action in biological systems.

, primarily serving as a catalyst in oxidation processes. Notably, it can selectively oxidize amines to imines, which involves the transfer of oxygen atoms from oxidants to the substrate. The general reaction can be represented as follows:

text
R-NH2 + O → R=NH + H2O

In this reaction, R-NH2 represents an amine substrate, while O denotes an oxidizing agent. The detailed mechanism of these reactions is still under investigation but likely involves cobalt's active role in facilitating the transfer of oxygen .

Cobalt tetramethoxyphenylporphyrin exhibits significant biological activity due to its ability to bind and activate nitric oxide (NO), a crucial signaling molecule in various physiological processes. This property makes it valuable for research into NO's role in biological systems, including its involvement in vasodilation and neurotransmission. The compound serves as a model for studying how NO interacts with proteins and other biological molecules .

The synthesis of cobalt tetramethoxyphenylporphyrin typically involves the reaction of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with cobalt acetate in glacial acetic acid under reflux conditions. The balanced equation for this reaction can be simplified as follows:

text
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin + Co(OAc)2 → Cobalt tetramethoxyphenylporphyrin + Acetic acid

This method allows for the formation of the cobalt complex by facilitating ligand exchange between acetate groups on cobalt and nitrogen atoms in the porphyrin structure .

Cobalt tetramethoxyphenylporphyrin has diverse applications across various fields:

  • Catalysis: It is widely used as an oxidation catalyst in organic synthesis.
  • Biological Research: Its ability to bind nitric oxide makes it essential for studies related to NO's biochemical roles.
  • Material Science: The compound is investigated for potential applications in functionalized materials, such as graphene composites for catalysis .
  • Electrocatalysis: It is utilized in the development of non-noble catalysts for oxygen reduction reactions .

Interaction studies involving cobalt tetramethoxyphenylporphyrin focus on its binding properties with other molecules, particularly nitric oxide. These studies help elucidate the mechanisms by which this compound can influence biological processes and its potential therapeutic applications. Additionally, research into its interactions with various substrates during catalysis provides insights into optimizing its catalytic efficiency .

Cobalt tetramethoxyphenylporphyrin belongs to a broader class of metalloporphyrins that exhibit unique properties based on their metal centers and substituents. Here are some similar compounds:

Compound NameMetal IonKey Features
Cobalt(II) meso-tetraphenylporphyrinCobaltKnown for its catalytic properties in oxidation
Manganese tetraphenylporphyrinManganeseExhibits different reactivity profiles than cobalt
Iron(III) tetrakis(4-methoxyphenyl)porphyrinIronUsed in biological systems; different electronic properties
Nickel(II) meso-tetraphenylporphyrinNickelOften used in electrochemical applications

The uniqueness of cobalt tetramethoxyphenylporphyrin lies in its specific methoxy substituents that enhance solubility and reactivity compared to other metalloporphyrins. Its ability to effectively bind nitric oxide further distinguishes it from similar compounds .

Hydrogen Bond Acceptor Count

8

Exact Mass

791.206849 g/mol

Monoisotopic Mass

791.206849 g/mol

Heavy Atom Count

57

Dates

Modify: 2023-08-17

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